molecular formula C13H15NO4S B5186450 ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate CAS No. 302948-90-9

ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate

Cat. No. B5186450
CAS RN: 302948-90-9
M. Wt: 281.33 g/mol
InChI Key: AERPIVXXKZOFOK-UHFFFAOYSA-N
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Description

Ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate is a synthetic compound that has been the focus of scientific research in recent years. This compound is also known as EDB or Ethyl Dibenzothiophene Carboxylate and is widely used in laboratory experiments due to its unique properties. In

Scientific Research Applications

EDB has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. EDB has also been used as a potential drug candidate for the treatment of cancer and other diseases. Additionally, EDB has been used in the synthesis of novel materials, such as polymers and nanoparticles.

Mechanism of Action

The mechanism of action of EDB is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. EDB can bind to metal ions such as copper, zinc, and iron, and this binding can lead to changes in the redox state of the metal ion. These changes can then affect cellular processes, such as gene expression and signaling pathways.
Biochemical and Physiological Effects:
EDB has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been reported to have antioxidant and anti-inflammatory properties, which may make it a potential candidate for the treatment of diseases such as cancer and Alzheimer's disease. EDB has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its effectiveness in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDB in laboratory experiments is its unique fluorescent properties, which make it a useful tool for detecting metal ions and studying cellular processes. Additionally, EDB is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, EDB has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on EDB. One area of interest is the potential use of EDB as a drug candidate for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of EDB and its effects on cellular processes. Finally, EDB may have applications in the synthesis of novel materials and in the development of new fluorescent probes for metal ion detection. Overall, EDB is a promising compound that has the potential to make significant contributions to scientific research in the future.

Synthesis Methods

The synthesis of EDB involves the reaction of 2-aminobenzoic acid with ethyl 2-bromoacetate in the presence of potassium carbonate and copper(I) iodide. The reaction mixture is then refluxed in toluene to obtain EDB in good yield. This method has been optimized by several researchers, and the purity of the final product can be improved by recrystallization from ethanol.

properties

IUPAC Name

ethyl 3-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-2-18-13(15)10-4-3-5-11(8-10)14-12-6-7-19(16,17)9-12/h3-8,12,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERPIVXXKZOFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193573
Record name Ethyl 3-[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302948-90-9
Record name Ethyl 3-[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302948-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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